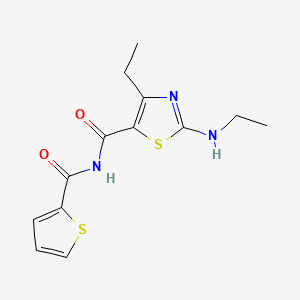
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O2S2 and its molecular weight is 309.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is a compound of interest due to its potential biological activities, particularly in agricultural applications as a fungicide and its interactions with various biological systems. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a thienyl moiety, which contributes to its biological activity. The compound can be represented structurally as follows:
- Chemical Formula : C₁₁H₈N₂O₃S₂
- Molecular Weight : 272.32 g/mol
The biological activity of this compound primarily involves the inhibition of fungal growth by disrupting critical metabolic pathways. It acts by interfering with the synthesis of essential cellular components, thereby leading to cell death in susceptible fungal species.
Antifungal Efficacy
Research has demonstrated that this compound exhibits significant antifungal properties. Table 1 summarizes the antifungal activity against various fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Fusarium oxysporum | 5 µg/mL | Shahzad et al. |
| Botrytis cinerea | 10 µg/mL | Shahzad et al. |
| Aspergillus niger | 15 µg/mL | Shahzad et al. |
Toxicological Profile
The safety profile of this compound is crucial for its application in agriculture. Studies indicate a low toxicity level in non-target organisms, making it a suitable candidate for integrated pest management strategies.
Case Study 1: Soil Remediation
A study conducted by Shahzad et al. investigated the potential of using Juglans regia-derived activated carbon for the removal of adsorbed Ethaboxam from contaminated soils. The results indicated that activated carbon could effectively reduce Ethaboxam concentration, suggesting a viable method for remediating contaminated agricultural lands .
Case Study 2: Field Trials
Field trials assessing the efficacy of this compound in controlling fungal diseases in crops showed promising results. The compound significantly reduced disease incidence and improved crop yield compared to untreated controls.
特性
IUPAC Name |
4-ethyl-2-(ethylamino)-N-(thiophene-2-carbonyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-8-10(20-13(15-8)14-4-2)12(18)16-11(17)9-6-5-7-19-9/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNMUUMBMRJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













